molecular formula C9H11F2NO B7973007 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile

3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile

Cat. No.: B7973007
M. Wt: 187.19 g/mol
InChI Key: LGOCOBCFMCLPRZ-UHFFFAOYSA-N
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Description

3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile is an organic compound characterized by the presence of a difluorocyclohexyl group attached to a propanenitrile moiety. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. The incorporation of fluorine atoms into the cyclohexyl ring enhances the compound’s stability and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile typically involves the introduction of the difluorocyclohexyl group into a suitable precursor. One common method involves the reaction of 4,4-difluorocyclohexanone with a nitrile-containing reagent under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide, and the reaction temperature is maintained between 0°C and 50°C to ensure optimal yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensures consistent product quality. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Hydrogen gas (H₂) with a palladium catalyst

    Substitution: Sodium hydroxide (NaOH), Sodium methoxide (NaOCH₃)

Major Products Formed

Scientific Research Applications

3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds with enhanced stability and reactivity.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders due to its ability to interact with specific molecular targets.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexyl group enhances the compound’s binding affinity and selectivity towards these targets. For instance, in enzyme inhibition, the compound may bind to the active site of the enzyme, blocking its catalytic activity and thereby modulating the biochemical pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Difluorocyclohexanemethanol
  • 4,4-Difluorocyclohexylamine
  • 4,4-Difluorocyclohexylacetic acid

Uniqueness

Compared to similar compounds, 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile is unique due to the presence of both the difluorocyclohexyl and nitrile groups. This combination imparts distinct reactivity and stability, making it particularly valuable in applications requiring precise chemical modifications and interactions .

Properties

IUPAC Name

3-(4,4-difluorocyclohexyl)-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c10-9(11)4-1-7(2-5-9)8(13)3-6-12/h7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOCOBCFMCLPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)CC#N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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